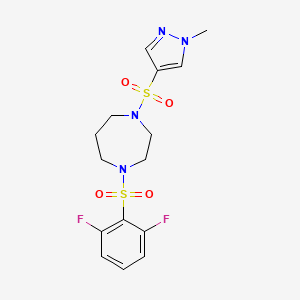![molecular formula C14H13ClN2O2S2 B2832929 Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 339019-54-4](/img/structure/B2832929.png)
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C14H13ClN2O2S2 . It has an average mass of 340.848 Da and a monoisotopic mass of 340.010681 Da .
Molecular Structure Analysis
The molecular structure of this compound comprises a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains ethyl, methylsulfanyl, and chlorophenylsulfanyl functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate include its molecular formula (C14H13ClN2O2S2), average mass (340.848 Da), and monoisotopic mass (340.010681 Da) . More detailed properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Research has shown the synthesis of novel derivatives using Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate as a precursor. Studies like the one conducted by Stolarczyk et al. (2018) focused on synthesizing thiopyrimidine derivatives and analyzing their crystal structures. This work is crucial for understanding the molecular basis of the compound's interactions and its potential modifications for enhanced biological activities. The cytotoxic activity of these compounds against various cancer cell lines was explored, demonstrating the compound's potential as a scaffold for developing anticancer agents (Stolarczyk et al., 2018).
Pharmacological Evaluation
The pharmacological properties of derivatives synthesized from Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate have been evaluated in various studies. For instance, Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, showcasing their potential anti-bacterial agents against both gram-negative and gram-positive bacteria. This suggests the compound's utility in generating new antibacterial agents, addressing the need for novel treatments due to antibiotic resistance (Siddiqui et al., 2014).
Kinetic Studies
Kinetic studies have also been conducted to understand the chemical behavior of derivatives of Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate. Research by Padmini et al. (2016) on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate in an aqueous perchloric acid medium provides insights into the compound's reactivity and potential for chemical transformations. Such studies are fundamental in drug development and synthesis processes (Padmini et al., 2016).
Biological Activity and Molecular Docking Studies
Further, compounds derived from Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate have been subjected to biological activity assessments and molecular docking studies. The aim is to evaluate their efficacy as inhibitors of specific proteins or enzymes, potentially leading to new therapeutic agents. For example, Gangjee et al. (1996) explored the antitumor and antibacterial potential of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, indicating the compound's relevance in designing inhibitors for thymidylate synthase, a key target in cancer therapy (Gangjee et al., 1996).
properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)sulfanyl-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S2/c1-3-19-13(18)9-8-16-14(20-2)17-12(9)21-11-7-5-4-6-10(11)15/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJOVGGRJFTZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=CC=CC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2832846.png)
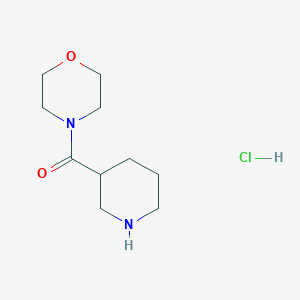

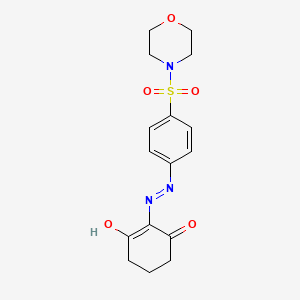
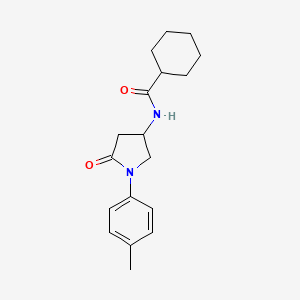
![6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2832852.png)
![[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride](/img/structure/B2832855.png)
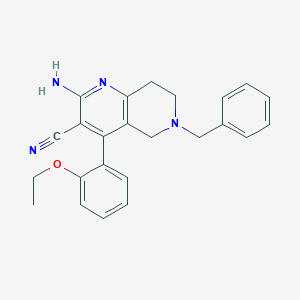
![(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate](/img/structure/B2832857.png)
![6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2832858.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-methylpyridin-2-yl)propanoic acid](/img/structure/B2832859.png)
![Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2832863.png)
